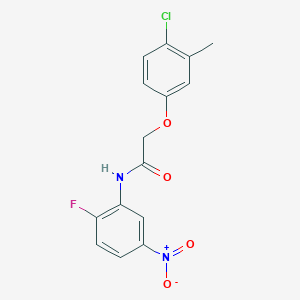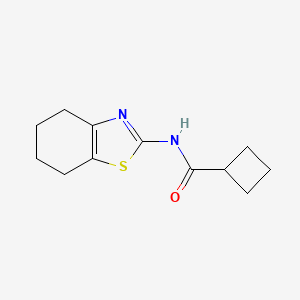![molecular formula C17H12N2O B5710719 10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)
10-acetyl-10H-indolo[3,2-b]quinoline
Overview
Description
10-acetyl-10H-indolo[3,2-b]quinoline (AIQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. AIQ belongs to the class of indoloquinolines, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 10-acetyl-10H-indolo[3,2-b]quinoline is not fully understood, but it is believed to involve several pathways. 10-acetyl-10H-indolo[3,2-b]quinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. 10-acetyl-10H-indolo[3,2-b]quinoline also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, 10-acetyl-10H-indolo[3,2-b]quinoline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
10-acetyl-10H-indolo[3,2-b]quinoline has been shown to affect various biochemical and physiological processes. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 10-acetyl-10H-indolo[3,2-b]quinoline also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 10-acetyl-10H-indolo[3,2-b]quinoline has been shown to increase the production of reactive oxygen species, which can induce oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
10-acetyl-10H-indolo[3,2-b]quinoline has several advantages for lab experiments. It is stable under normal conditions and can be easily synthesized using the Pictet-Spengler reaction. 10-acetyl-10H-indolo[3,2-b]quinoline is also relatively inexpensive compared to other anticancer agents. However, 10-acetyl-10H-indolo[3,2-b]quinoline has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, 10-acetyl-10H-indolo[3,2-b]quinoline has not been extensively studied in vivo, which can limit its translational potential.
Future Directions
There are several future directions for the study of 10-acetyl-10H-indolo[3,2-b]quinoline. One direction is to investigate the potential of 10-acetyl-10H-indolo[3,2-b]quinoline as a combination therapy with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 10-acetyl-10H-indolo[3,2-b]quinoline in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 10-acetyl-10H-indolo[3,2-b]quinoline and its potential applications in the treatment of inflammatory diseases.
Scientific Research Applications
10-acetyl-10H-indolo[3,2-b]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 10-acetyl-10H-indolo[3,2-b]quinoline also exhibits antiviral activity against influenza A virus and hepatitis C virus. Additionally, 10-acetyl-10H-indolo[3,2-b]quinoline has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-indolo[3,2-b]quinolin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11(20)19-15-9-5-3-7-13(15)17-16(19)10-12-6-2-4-8-14(12)18-17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDQWWAZFBUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4C=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Acetylquindoline | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)




![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)